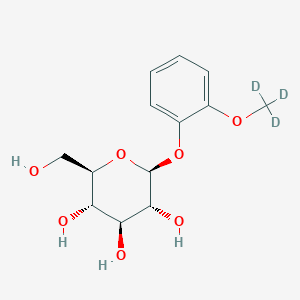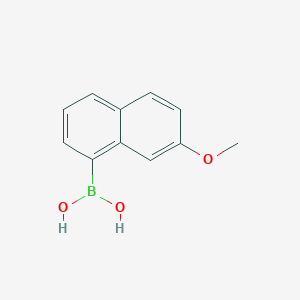![molecular formula C19H23N3O B13448967 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide](/img/structure/B13448967.png)
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide involves several steps. The starting materials typically include benzylamine and piperidine derivatives. The reaction conditions often require the use of catalysts and specific temperatures to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Análisis De Reacciones Químicas
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Employed in studies involving muscarinic receptors to understand their role in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating central nervous system disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide involves its interaction with muscarinic receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in the central nervous system. The compound modulates the activity of these receptors, leading to various physiological effects .
Comparación Con Compuestos Similares
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide can be compared with other similar compounds such as:
This compound: Similar in structure but may have different isotopic labeling.
This compound: Another compound with a similar core structure but different functional groups.
This compound stands out due to its specific isotopic labeling, which makes it particularly useful in proteomics research and studies involving muscarinic receptors .
Propiedades
Fórmula molecular |
C19H23N3O |
|---|---|
Peso molecular |
315.36 g/mol |
Nombre IUPAC |
1-benzyl-4-((1,2,3,4,5,6-13C6)cyclohexatrienylamino)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H23N3O/c20-18(23)19(21-17-9-5-2-6-10-17)11-13-22(14-12-19)15-16-7-3-1-4-8-16/h1-10,21H,11-15H2,(H2,20,23)/i2+1,5+1,6+1,9+1,10+1,17+1 |
Clave InChI |
PUFOFCNHIWPPNN-IPTBCTDGSA-N |
SMILES isomérico |
C1CN(CCC1(C(=O)N)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)CC3=CC=CC=C3 |
SMILES canónico |
C1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


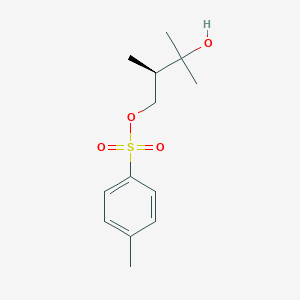
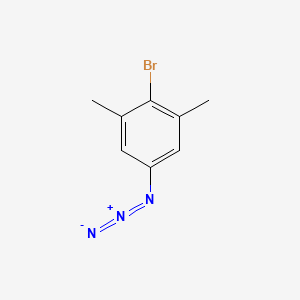
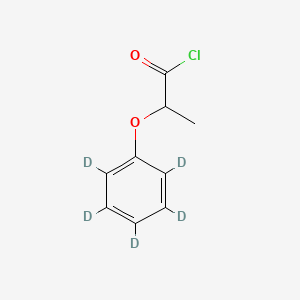
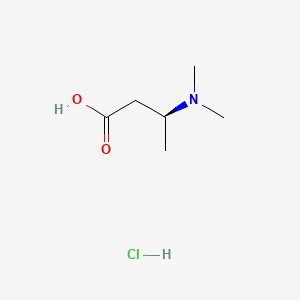
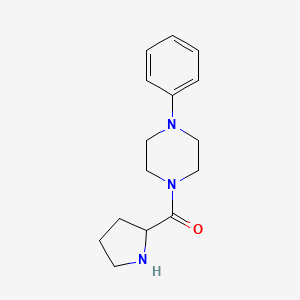
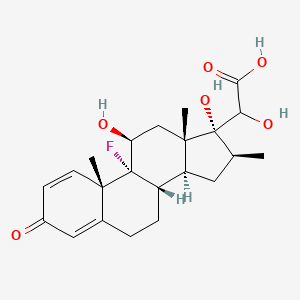
![2,2-Difluoro-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13448944.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide](/img/structure/B13448948.png)

